molecular formula C37H44N4O9S B7840076 Fmoc-l-agp(pbf,boc)-oh

Fmoc-l-agp(pbf,boc)-oh

Cat. No.: B7840076
M. Wt: 720.8 g/mol
InChI Key: HNYRMJDPHITGPB-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-l-agp(pbf,boc)-oh: is a synthetic compound used primarily in peptide synthesis. It is a derivative of amino acids, where the Fmoc group (fluorenylmethyloxycarbonyl) is used as a protective group for the amino terminus, and the Pbf (pentamethylbenzyl) and Boc (tert-butoxycarbonyl) groups are used as protective groups for the side chains. This compound is crucial in the stepwise synthesis of peptides, allowing for the selective deprotection and coupling of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-agp(pbf,boc)-oh typically involves the protection of the amino acid’s functional groups. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The Pbf and Boc groups are introduced using their respective chlorides or anhydrides under basic conditions.

Industrial Production Methods: Industrial production of This compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis, including deprotection and coupling, under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf and Boc groups can be removed using strong acids like trifluoroacetic acid.

    Coupling Reactions: The amino group of can be coupled with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pbf and Boc removal.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.

Major Products Formed: The major products formed from these reactions are the deprotected amino acid or peptide fragments, which can then be further coupled to form longer peptide chains.

Scientific Research Applications

Chemistry: Fmoc-l-agp(pbf,boc)-oh is widely used in solid-phase peptide synthesis, a method for synthesizing peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids.

Biology: In biological research, peptides synthesized using This compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine: Peptides synthesized using this compound can be used in the development of peptide-based drugs, including hormone analogs, enzyme inhibitors, and antimicrobial peptides.

Industry: In the pharmaceutical industry, This compound is used in the production of peptide therapeutics and diagnostic agents.

Mechanism of Action

The mechanism of action of Fmoc-l-agp(pbf,boc)-oh in peptide synthesis involves the selective protection and deprotection of functional groups. The Fmoc group protects the amino terminus during coupling reactions and is removed using a base to expose the amino group for further reactions. The Pbf and Boc groups protect side chains and are removed using strong acids to allow for the formation of peptide bonds.

Comparison with Similar Compounds

    Fmoc-l-lys(boc)-oh: Similar to , but with a Boc-protected lysine side chain.

    Fmoc-l-arg(pbf)-oh: Similar, but with a Pbf-protected arginine side chain.

Uniqueness: Fmoc-l-agp(pbf,boc)-oh is unique due to the presence of both Pbf and Boc protective groups, allowing for selective deprotection and coupling in peptide synthesis. This dual protection strategy provides greater flexibility and control in the synthesis of complex peptides.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N4O9S/c1-20-21(2)31(22(3)27-17-37(7,8)49-30(20)27)51(46,47)41-33(40-35(45)50-36(4,5)6)38-18-29(32(42)43)39-34(44)48-19-28-25-15-11-9-13-23(25)24-14-10-12-16-26(24)28/h9-16,28-29H,17-19H2,1-8H3,(H,39,44)(H,42,43)(H2,38,40,41,45)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYRMJDPHITGPB-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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